An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,1,1,4,4,4-hexafluorobutane and Its Analogs
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,1,1,4,4,4-hexafluorobutane and Its Analogs
Introduction
Within the fields of medicinal chemistry and materials science, fluorinated organic compounds are indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter physical properties and metabolic stability, making these compounds highly valuable for drug development and the creation of advanced materials. This guide focuses on the physical properties of 2-chloro-1,1,1,4,4,4-hexafluorobutane, a halogenated alkane of significant interest.
A thorough review of scientific literature and chemical databases reveals that while this specific saturated alkane is a known chemical entity (CAS 400-43-1), comprehensive, experimentally verified data on its physical properties are not widely published.[1] It is often encountered as a synthetic intermediate. In contrast, its unsaturated analog, 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene (CAS 400-44-2) , is well-documented.[2][3]
From a field perspective, this is a common challenge when working with novel or specialized intermediates. The principles of physical organic chemistry, however, allow us to use well-characterized analogs to build a robust and predictive understanding. Therefore, this guide will provide a detailed analysis of the physical properties of the butene analog as a primary surrogate, supplemented with data from other related saturated hexafluorobutanes to create a scientifically grounded profile of the target compound. This approach provides researchers with the critical data and experimental context needed to handle and utilize these molecules effectively.
Section 1: Molecular Identity and Core Physical Properties
Understanding the fundamental structure and properties is the first step in effectively utilizing any chemical compound. While our primary focus is the saturated butane, we will leverage data from its well-characterized unsaturated analog for a detailed analysis.
Molecular Structure of 2-Chloro-1,1,1,4,4,4-hexafluorobutane
The structure features a four-carbon chain with two terminal trifluoromethyl (CF₃) groups. These electron-withdrawing groups are critical, as they influence the molecule's polarity, reactivity, and intermolecular forces. A chlorine atom is substituted at the C-2 position.
Caption: Molecular structure of 2-chloro-1,1,1,4,4,4-hexafluorobutane.
Physicochemical Identifiers
For clarity and accurate sourcing, the following table details the identifiers for the well-characterized analog, 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene .
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene | [3] |
| CAS Number | 400-44-2 | [2][3][4] |
| Molecular Formula | C₄HClF₆ | [2][3][4] |
| Molecular Weight | 198.49 g/mol | [2][3][4] |
Core Physical Properties
The following properties are reported for the liquid state of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene . These values serve as a strong baseline for estimating the properties of the corresponding butane.
| Property | Value | Comments & Implications | Source |
| Appearance | Colorless liquid | Typical for small halogenated hydrocarbons. | [2] |
| Boiling Point | 70 °C (at 760 mmHg) | Facilitates handling as a liquid at STP and allows for easy removal under vacuum. | [4][5] |
| Density | 1.502 g/cm³ | Significantly denser than water, which is characteristic of highly fluorinated compounds and relevant for solvent extraction processes. | [4][5] |
| Vapor Pressure | 142 mmHg at 25 °C | Indicates moderate volatility, requiring handling in well-ventilated areas or closed systems. | [5] |
| Refractive Index | 1.320 | Useful for non-destructive purity checks during synthesis. | [2] |
Expert Insight: The boiling point of the saturated butane is expected to be slightly different from the butene analog. Saturation of the double bond removes rigidity and can alter intermolecular forces. For context, the related saturated compound 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane has a boiling point of 83-84 °C.[6] Another saturated analog, 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane , boils at 112 °C.[7][8] Based on these related structures, it is reasonable to predict the boiling point of 2-chloro-1,1,1,4,4,4-hexafluorobutane would be in a similar range, likely slightly lower than its di-halogenated counterparts.
Section 2: Thermodynamic and Solubility Properties
While experimental thermodynamic data for these specific compounds are sparse, computational methods provide valuable estimates that guide their application in research, particularly in drug discovery where properties like lipophilicity are paramount. The data below pertains to 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene .
| Property | Value (Calculated) | Unit | Significance in Research & Development | Source |
| Enthalpy of Vaporization (ΔvapH°) | 21.43 | kJ/mol | Energy required to transition from liquid to gas; informs distillation and purification parameters. | [9] |
| Enthalpy of Fusion (ΔfusH°) | 12.86 | kJ/mol | Energy required for melting; relevant for solid-state characterization. | [9] |
| Octanol/Water Partition Coeff. (logP) | 3.234 | (dimensionless) | Indicates high lipophilicity ('fat-loving'). This suggests the compound will preferentially partition into nonpolar environments, a key factor for predicting drug absorption and membrane permeability. | [2][9] |
| Water Solubility (log₁₀WS) | -3.32 | (mol/L) | Predicts very low solubility in water, consistent with its highly fluorinated and lipophilic nature. This is critical for designing solvent systems and purification protocols. | [9] |
Expert Insight: The high logP value is a direct consequence of the six fluorine atoms, which create a nonpolar, hydrophobic molecular surface. For drug development professionals, this property is a double-edged sword. While it can enhance passage through lipid bilayers, it can also lead to poor aqueous solubility, presenting formulation challenges. Understanding this trade-off is crucial during lead optimization.
Section 3: Experimental Determination of Physical Properties
For any novel or sparsely documented compound, experimental verification of its physical properties is a cornerstone of scientific integrity. The following protocols are standard, self-validating methods applicable for characterizing 2-chloro-1,1,1,4,4,4-hexafluorobutane upon its synthesis.
Validated Workflow for Physicochemical Characterization
A logical and trustworthy workflow ensures that the properties measured are of a pure, structurally confirmed compound. The process begins with synthesis and purification, followed by rigorous structural confirmation before any physical properties are determined.
Caption: A self-validating workflow for the determination of physical properties.
Protocol: Micro-scale Boiling Point Determination
Causality: For research-scale quantities, a micro-boiling point determination (Siwoloboff's method) is ideal as it minimizes sample loss while providing accurate data. This method relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
Preparation: Place a small amount (0.5-1.0 mL) of the purified liquid into a small-diameter test tube (Thiele tube or similar).
-
Capillary Insertion: Take a melting point capillary tube, seal one end using a flame, and place it into the test tube with the open end down.
-
Heating: Affix the test tube to a thermometer and suspend the assembly in a heating bath (e.g., mineral oil).
-
Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Equilibrium Point: Slowly cool the apparatus. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This indicates the point where the external pressure equals the internal vapor pressure.
-
Validation: Repeat the heating and cooling cycle 2-3 times to ensure a reproducible result.
Protocol: Density Determination via Pycnometry
Causality: A pycnometer (specific gravity bottle) is a highly accurate device for measuring the density of a liquid by precisely determining the mass of a known volume.
Methodology:
-
Tare Mass: Carefully clean, dry, and weigh the empty pycnometer with its stopper (m₁).
-
Sample Mass: Fill the pycnometer with the sample liquid, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to exit through the capillary. Wipe the exterior dry and reweigh (m₂).
-
Water Mass: Empty and clean the pycnometer. Fill it with deionized water and reweigh (m₃).
-
Calculation:
-
Mass of the sample = m₂ - m₁
-
Mass of water = m₃ - m₁
-
Density of sample = [(m₂ - m₁) / (m₃ - m₁)] × Density of water (at the measurement temperature).
-
-
Validation: The procedure should be conducted at a constant, recorded temperature, as density is temperature-dependent.
Section 4: Safety, Handling, and Synthetic Context
Given the halogenated and fluorinated nature of this class of compounds, adherence to strict safety protocols is mandatory. Information is derived from safety data for the butene analog and general knowledge of halogenated hydrocarbons.
-
Primary Hazards: The butene analog is described as toxic and may be poisonous by inhalation.[2] It is crucial to handle the compound in a well-ventilated chemical fume hood at all times.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, impervious gloves (consult a glove compatibility chart), and a lab coat.[10]
-
Thermal Decomposition: When heated to decomposition, it may emit highly toxic fumes of hydrogen fluoride (HF) and hydrogen chloride (HCl).[2]
-
Synthetic Utility: These molecules are primarily of interest as synthetic intermediates.[2][11] For instance, the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane is a documented route to synthesizing 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene.[7][11] This highlights the role of the target compound's saturated and unsaturated forms as building blocks in organofluorine chemistry.[11]
Conclusion
References
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Zapevalov, A. Y., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Zapevalov, A. Y., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Semantic Scholar. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro- (CAS 400-44-2). Chemeo.com. Available at: [Link]
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PubChem. (n.d.). 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. (n.d.). Hexafluoro-2-butyne. Wikipedia.org. Available at: [Link]
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ResearchGate. (2025). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Available at: [Link]
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Airgas. (2017). SAFETY DATA SHEET: Nonflammable Gas Mixture: Helium 99% / Hexafluoro-2-Butyne 1-999ppm. Airgas.com. Available at: [Link]
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National Center for Biotechnology Information. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Pubmed Central. Available at: [Link]
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MsdsDigital.com. (2014). SAFETY DATA SHEET: (E)-1,1,1,4,4,4-Hexafluoro-2-Butene. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Available at: [Link]
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Chemsrc. (n.d.). 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane CAS 384-54-3. Chemsrc.com. Available at: [Link]
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